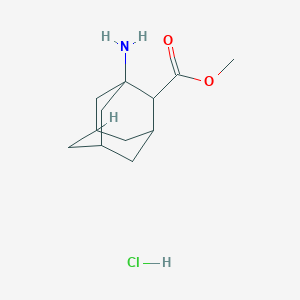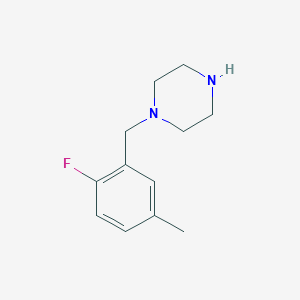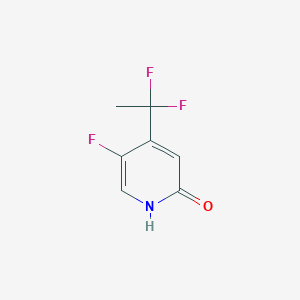
1-(4-Chloro-3-methoxyphenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a 4-chloro-3-methoxyphenyl group and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methoxybenzaldehyde and malononitrile.
Cyclopropanation: The key step involves the cyclopropanation of the intermediate formed from the reaction of 4-chloro-3-methoxybenzaldehyde with malononitrile. This can be achieved using reagents like diethylzinc and diiodomethane under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit certain enzymes or receptors, leading to the modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile can be compared with similar compounds such as:
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-carboxylic acid: This compound differs by having a carboxylic acid group instead of a nitrile group, which affects its reactivity and applications.
1-(4-Chloro-3-methoxyphenyl)cyclopropane-1-methanol:
The uniqueness of 1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(4-chloro-3-methoxyphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-14-10-6-8(2-3-9(10)12)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
Clé InChI |
COQQDAVEMDQPQZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2(CC2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13524616.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid hydrochloride](/img/structure/B13524623.png)


![N-{[4-(1-aminoethyl)phenyl]methyl}-6-methyl-1-benzothiophene-3-carboxamide hydrochloride](/img/structure/B13524637.png)


![3-(((Benzyloxy)carbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13524658.png)


![5-{[(Tert-butoxy)carbonyl]amino}-2-methylbicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13524669.png)
![2-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-aminehydrochloride](/img/structure/B13524678.png)

